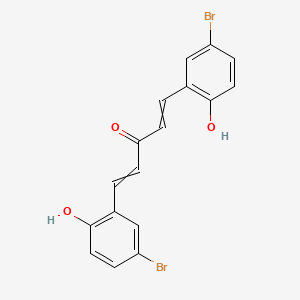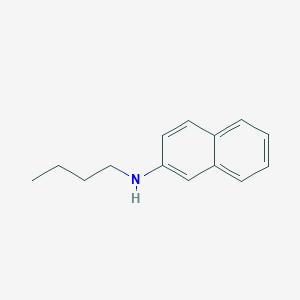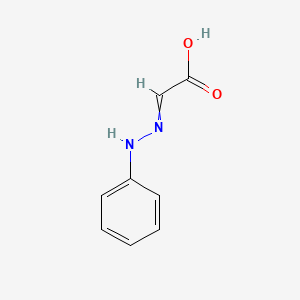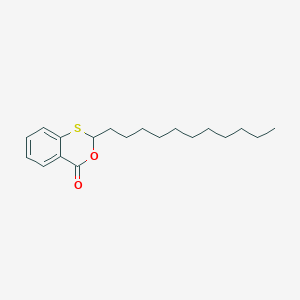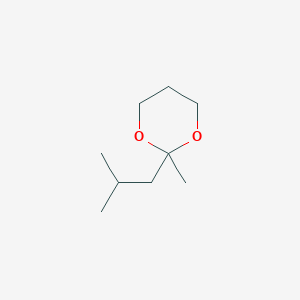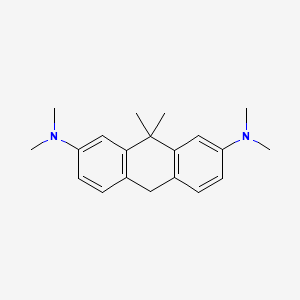
N~2~,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of multiple methyl groups and a dihydroanthracene core, making it an interesting subject for research in organic chemistry and material science.
Méthodes De Préparation
The synthesis of N2,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine typically involves multi-step organic reactions. One common synthetic route includes the alkylation of anthracene derivatives followed by amination reactions. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields. Industrial production methods may involve optimized reaction conditions to scale up the synthesis while maintaining purity and efficiency.
Analyse Des Réactions Chimiques
N~2~,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N~2~,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of N2,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
N~2~,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine can be compared with similar compounds such as:
N~2~,N~2~,N~7~,N~7~-Tetramethyl-9,10-dihydroanthracene-2,7-diamine: This compound has fewer methyl groups, which may affect its reactivity and applications.
9,9-Dimethyl-9,10-dihydroanthracene-2,7-diamine: The absence of additional methyl groups can lead to different chemical and physical properties.
Propriétés
Numéro CAS |
10551-18-5 |
|---|---|
Formule moléculaire |
C20H26N2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
2-N,2-N,7-N,7-N,9,9-hexamethyl-10H-anthracene-2,7-diamine |
InChI |
InChI=1S/C20H26N2/c1-20(2)18-12-16(21(3)4)9-7-14(18)11-15-8-10-17(22(5)6)13-19(15)20/h7-10,12-13H,11H2,1-6H3 |
Clé InChI |
RUVLQRPTUFCWDY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(CC3=C1C=C(C=C3)N(C)C)C=CC(=C2)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



